2,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects . It is a hydrazine-coupled pyrazole derivative .
Synthesis Analysis
The compound was synthesized successfully, and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The compound was synthesized via a series of chemical reactions involving hydrazine-coupled pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This chemical is used in the synthesis of various heterocyclic compounds. For instance, it can participate in the creation of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing its versatility as a building block in heterocyclic chemistry (Farag et al., 2011).
Insecticidal and Antibacterial Potential
Derivatives of this compound have been synthesized and evaluated for their insecticidal and antibacterial potential. The study demonstrates the compound's potential in creating agents effective against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Serotonin Receptor Antagonism
This compound is involved in the synthesis of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines, a series of potent and specific serotonin 5-HT6 receptor antagonists. This application is significant in the development of drugs targeting the serotonin system (Ivachtchenko et al., 2011).
Antidiabetic Activity
Compounds derived from this chemical have shown antidiabetic activity, indicating its potential use in developing new treatments for diabetes (Soliman, 1979).
Antimicrobial Activity
Research has also explored the synthesis of pyrazoline and pyrazole derivatives containing this compound, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013).
Structural and Spectroscopic Analysis
The compound has been used in the study of sulfamethazine Schiff-base, where its hydrogen-bond effect, spectroscopic and molecular structure were investigated, contributing to the understanding of its chemical characteristics and interactions (Mansour & Ghani, 2013).
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-5-6-14(2)16(11-13)27(25,26)21-9-8-19-17-12-18(23-15(3)22-17)24-10-4-7-20-24/h4-7,10-12,21H,8-9H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIIIMIOIPULTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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